molecular formula C9H6Cl2N4O2 B8421234 4-amino-N-(2,5-dichlorophenyl)-1,2,5-oxadiazole-3-carboxamide

4-amino-N-(2,5-dichlorophenyl)-1,2,5-oxadiazole-3-carboxamide

Cat. No. B8421234
M. Wt: 273.07 g/mol
InChI Key: BXTSIKSEMHIYEI-UHFFFAOYSA-N
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Patent
US08372870B2

Procedure details

This compound was prepared according to the procedure of Example 45, Step 1, using 4-amino-1,2,5-oxadiazole-3-carboxylic acid and 2,5-dichloroaniline as the starting materials. LCMS for C9H7Cl2N4O2 (M+H)+: m/z=273.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:7]([OH:9])=O)=[N:4][O:5][N:6]=1.[Cl:10][C:11]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:12]=1[NH2:13]>>[NH2:1][C:2]1[C:3]([C:7]([NH:13][C:12]2[CH:14]=[C:15]([Cl:18])[CH:16]=[CH:17][C:11]=2[Cl:10])=[O:9])=[N:4][O:5][N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NON1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
NC=1C(=NON1)C(=O)NC1=C(C=CC(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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